1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea
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Overview
Description
1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea is a complex organic compound belonging to the class of imidazo[1,2-a]pyrazines. This compound features a bromo-substituted imidazo[1,2-a]pyrazine core, which is further functionalized with ethyl and 2-methylprop-2-en-1-yl groups. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyrazine with appropriate bromo- and alkenyl-substituted reagents under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, and specific solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a corresponding bromine oxide.
Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives lacking the bromo group.
Substitution: Various nucleophilic substitution products.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it valuable in material science and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea exerts its effects involves interactions with specific molecular targets. The bromo group and the imidazo[1,2-a]pyrazine core can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its application, but it generally involves modulation of biochemical processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Structurally similar but with a pyridine ring instead of pyrazine.
Bromoimidazo[1,2-a]pyrimidines: Similar core structure but with different substituents.
Ethylureas: Compounds with similar urea functional groups but different aromatic rings.
Uniqueness: 1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea stands out due to its specific combination of functional groups and the presence of the bromo-substituted imidazo[1,2-a]pyrazine core. This unique structure imparts distinct chemical and biological properties that differentiate it from other compounds in its class.
Properties
IUPAC Name |
3-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-1-(2-methylprop-2-enyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-4-18(6-9(2)3)13(20)17-11-8-19-7-10(14)15-5-12(19)16-11/h5,7-8H,2,4,6H2,1,3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPOAXXWZNBYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)NC1=CN2C=C(N=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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